molecular formula C12H26 B14549743 4-Ethyl-4,5-dimethyloctane CAS No. 62183-73-7

4-Ethyl-4,5-dimethyloctane

Cat. No.: B14549743
CAS No.: 62183-73-7
M. Wt: 170.33 g/mol
InChI Key: MOEUNMMPAYEJOZ-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature 4-Ethyl-4,5-dimethyloctane (IUPAC name: (4R,5R)-4-ethyl-4,5-dimethyloctane) is a branched alkane with a molecular formula of C₁₂H₂₆. Its structure consists of an octane backbone (8-carbon chain) substituted with:

  • An ethyl group (-CH₂CH₃) at position 3.
  • Two methyl groups (-CH₃) at positions 4 and 5, respectively .

The stereochemistry at carbons 4 and 5 is specified as R configurations, indicating a specific spatial arrangement of substituents . This compound belongs to the class of highly branched alkanes, which exhibit distinct physical and chemical properties compared to linear isomers.

Physical Properties
While experimental data for this compound are sparse in the provided evidence, general trends for branched alkanes can be inferred:

  • Boiling Point: Lower than linear isomers due to reduced surface area and weaker van der Waals interactions.
  • Melting Point: Higher than linear alkanes due to tighter packing in the solid state.
  • Solubility: Insoluble in water but miscible with nonpolar solvents.

Properties

CAS No.

62183-73-7

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

4-ethyl-4,5-dimethyloctane

InChI

InChI=1S/C12H26/c1-6-9-11(4)12(5,8-3)10-7-2/h11H,6-10H2,1-5H3

InChI Key

MOEUNMMPAYEJOZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)(CC)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4,5-dimethyloctane typically involves the alkylation of octane. One common method is the reaction of octane with iodoethane in the presence of a catalyst or under high-temperature conditions. The reaction can be represented as follows:

[ \text{C}8\text{H}{18} + \text{C}2\text{H}5\text{I} \rightarrow \text{C}{12}\text{H}{26} + \text{HI} ]

Industrial Production Methods

In industrial settings, the production of 4-Ethyl-4,5-dimethyloctane may involve more advanced techniques such as catalytic cracking and reforming of petroleum fractions. These processes help in obtaining the desired branched alkanes by breaking down larger hydrocarbons and rearranging their structures.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4,5-dimethyloctane, like other alkanes, primarily undergoes substitution reactions. These reactions involve the replacement of a hydrogen atom with another atom or group of atoms. Common types of reactions include:

    Halogenation: Reaction with halogens (e.g., chlorine or bromine) to form haloalkanes.

    Combustion: Complete combustion in the presence of oxygen to produce carbon dioxide and water.

Common Reagents and Conditions

    Halogenation: Typically requires ultraviolet light or heat to initiate the reaction.

    Combustion: Requires an adequate supply of oxygen and an ignition source.

Major Products Formed

    Halogenation: Produces haloalkanes such as 4-chloro-4,5-dimethyloctane.

    Combustion: Produces carbon dioxide (CO2) and water (H2O).

Scientific Research Applications

4-Ethyl-4,5-dimethyloctane has various applications in scientific research, particularly in the fields of chemistry and industry. Some of its applications include:

    Chemical Research: Used as a reference compound in the study of branched alkanes and their properties.

    Industrial Applications: Employed in the formulation of specialty fuels and lubricants due to its branched structure, which can enhance certain performance characteristics.

Mechanism of Action

As a hydrocarbon, 4-Ethyl-4,5-dimethyloctane does not have a specific mechanism of action in biological systems. Its primary interactions are through physical and chemical properties, such as hydrophobic interactions and combustion reactions. In industrial applications, its branched structure can influence its behavior in mixtures and reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 4-ethyl-4,5-dimethyloctane with structurally related branched alkanes based on substituent positions, molecular weight, and inferred properties:

Compound Name Molecular Formula Substituent Positions Key Structural Features Inferred Boiling Point Trend
4-Ethyl-4,5-dimethyloctane C₁₂H₂₆ 4-ethyl; 4,5-dimethyl High branching at C4 and C5 Moderate (lower than linear)
4,4-Dimethyloctane C₁₀H₂₂ 4,4-dimethyl Two methyl groups at C4 Lower than ethyl-substituted
3,5-Diethyl-2-methyloctane C₁₃H₂₈ 3,5-diethyl; 2-methyl Ethyl groups at C3 and C5; methyl at C2 Higher due to longer chain
3-Ethyl-6-(1-methylethyl)-2,4-dimethyldodecane C₁₈H₃₈ 3-ethyl; 6-isopropyl; 2,4-dimethyl Complex branching; longer chain (12 carbons) Highest in this group
Key Observations:

Branching Complexity :

  • 4-Ethyl-4,5-dimethyloctane has moderate branching compared to 4,4-dimethyloctane (simpler) and 3-ethyl-6-(1-methylethyl)-2,4-dimethyldodecane (more complex). Increased branching generally reduces boiling points .
  • The ethyl group in 4-ethyl-4,5-dimethyloctane contributes to higher molecular weight (C₁₂H₂₆) compared to 4,4-dimethyloctane (C₁₀H₂₂), but its compact structure still results in lower volatility.

Safety and Handling :

  • 4,4-Dimethyloctane is classified under UN 3295 (Hazard Class 3) as a flammable liquid, requiring protective clothing (S36) . Similar precautions likely apply to 4-ethyl-4,5-dimethyloctane , though specific data are unavailable.

Functional and Industrial Relevance

  • 4-Ethyl-4,5-dimethyloctane: Potential applications include use as a solvent or intermediate in organic synthesis. Its stereochemistry could make it valuable in asymmetric catalysis .
  • 4,4-Dimethyloctane : Used in fuel additives and lubricants due to its low viscosity and thermal stability .
  • 3,5-Diethyl-2-methyloctane : Longer chain and substituent distribution suggest utility in surfactants or polymer precursors .

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